molecular formula C19H24N4O6 B3115336 4-((2-(2-(2-Aminoethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione CAS No. 2093416-32-9

4-((2-(2-(2-Aminoethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Cat. No. B3115336
CAS RN: 2093416-32-9
M. Wt: 404.4
InChI Key: KFHRVSOIOPAUND-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule. It contains functional groups such as amino, ethoxy, and dioxopiperidin . It’s likely to be used in the field of medicinal chemistry or biochemistry, given its complex structure.

Scientific Research Applications

Chemical Structure and Biological Activity

Dioxoisoindolines, including compounds like 4-((2-(2-(2-Aminoethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, have been recognized for their range of biological activities. Phthalimide derivatives, a category to which this compound belongs, are potent inhibitors of acetylcholinesterase (AChE), an enzyme linked to the deterioration of the cholinergic system in Alzheimer's disease. Studies have indicated that these derivatives exhibit good competitive inhibition on AChE and possess low acute toxicity, making them potential candidates for clinical use in Alzheimer’s treatment (Andrade-Jorge et al., 2018).

Applications in Anti-Inflammatory and Anti-Psoriasis Treatments

Some thalidomide derivatives, closely related to the compound , have shown promise in anti-inflammatory applications. Research indicates that certain substitutions on the benzyl group of parent thalidomide can enhance inhibitory activities on TNF-α and IL-6 expression in cells. This suggests their potential as novel anti-psoriasis agents. One such derivative demonstrated higher potency than thalidomide in reducing key inflammatory cytokines in psoriasis models, indicating the therapeutic potential of these compounds (Tang et al., 2018).

Role in Liquid Crystal Formation

Isoindoline-1,3-dione based compounds, including the one mentioned, have been studied for their ability to form liquid crystals, which have applications in various optical and electronic devices. Research in this area has focused on understanding the influence of different structural modifications on their thermal behavior and mesomorphic properties, providing insights into the design of new materials with specific optical and electronic properties (Dubey et al., 2018).

Antioxidant and Anticancer Activities

Studies on derivatives of this compound have shown significant antioxidant and anticancer activities. Specifically, certain derivatives have exhibited higher antioxidant activity than ascorbic acid and demonstrated cytotoxicity against various cancer cell lines, suggesting their potential in cancer therapy (Tumosienė et al., 2020).

Tyrosinase Inhibition and Potential Cosmetic Applications

Tyrosinase inhibitors are of interest in cosmetic applications for skin lightening and treating hyperpigmentation. Some isoindoline-1,3-dione derivatives have shown promising tyrosinase inhibitory activity, which could be explored for cosmetic applications (Then et al., 2018).

Optoelectronic Properties

The optoelectronic properties of these compounds have been explored through computational and experimental studies. These investigations provide insights into their potential use in optoelectronic applications, such as in the design of fluorescent materials or electronic devices (Mane et al., 2019).

Mechanism of Action

Thalidomide-PEG2-C2-NH2, also known as 4-((2-(2-(2-Aminoethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione or Thalidomide-NH-PEG2-C2-NH2, is a synthesized E3 ligase ligand-linker conjugate . It incorporates the Thalidomide-based cereblon ligand and a 2-unit PEG linker used in PROTAC technology .

Target of Action

The primary target of Thalidomide-PEG2-C2-NH2 is cereblon , a component of the E3 ubiquitin ligase complex . Cereblon plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .

Mode of Action

Thalidomide-PEG2-C2-NH2 interacts with its target, cereblon, by binding to it . This binding inhibits the ubiquitin ligase activity of cereblon . The compound also selectively degrades the transcription factors IKZF3 and IKZF1 .

Biochemical Pathways

The interaction of Thalidomide-PEG2-C2-NH2 with cereblon affects the ubiquitin-proteasome system . This system is a biochemical pathway responsible for degrading unnecessary or damaged proteins in cells . By inhibiting cereblon, Thalidomide-PEG2-C2-NH2 disrupts this pathway, leading to changes in protein levels within the cell .

Pharmacokinetics

The compound’s salt form, such as thalidomide-peg2-c2-nh2 hydrochloride, usually boasts enhanced water solubility and stability , which could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of Thalidomide-PEG2-C2-NH2’s action are primarily related to its impact on protein degradation. By inhibiting cereblon, the compound can affect the levels of various proteins within the cell . This can lead to a range of downstream effects, depending on the specific proteins involved .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Thalidomide-PEG2-C2-NH2. For instance, the compound’s stability and solubility can be affected by factors such as temperature and pH . Additionally, the compound’s efficacy can be influenced by the presence of other molecules that may interact with cereblon or other components of the ubiquitin-proteasome system .

properties

IUPAC Name

4-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O6/c20-6-8-28-10-11-29-9-7-21-13-3-1-2-12-16(13)19(27)23(18(12)26)14-4-5-15(24)22-17(14)25/h1-3,14,21H,4-11,20H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHRVSOIOPAUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-((2-(2-(2-Aminoethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
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4-((2-(2-(2-Aminoethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
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4-((2-(2-(2-Aminoethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
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4-((2-(2-(2-Aminoethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
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4-((2-(2-(2-Aminoethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
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4-((2-(2-(2-Aminoethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

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